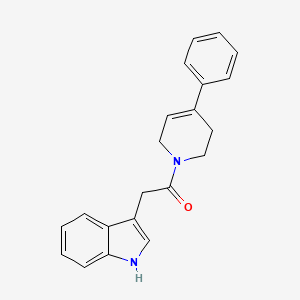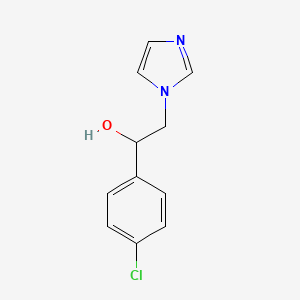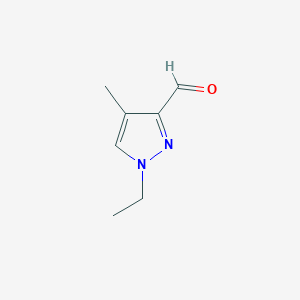
1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone
Vue d'ensemble
Description
1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone, also known as DPHPE, is an organic compound with a wide range of applications. DPHPE is a member of the pyridine family and has been used in the synthesis of various heterocyclic compounds and pharmaceuticals. It is also used as a reagent in the synthesis of other compounds and as a substrate for various enzymatic reactions. DPHPE has been studied extensively for its potential use in the treatment of various diseases and disorders.
Mécanisme D'action
The mechanism of action of 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone is not fully understood. However, it has been suggested that the compound may act as a modulator of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone has been found to interact with certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of certain neurotransmitters.
Biochemical and Physiological Effects
1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to interact with certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of certain neurotransmitters. Furthermore, 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone has been found to have an anti-inflammatory effect and has been studied for its potential use in the treatment of various diseases and disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone in laboratory experiments include its ease of synthesis and its ability to be used as a substrate for various enzymatic reactions. Additionally, the compound has been found to interact with certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of certain neurotransmitters. However, one limitation of using 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone in laboratory experiments is that its mechanism of action is not fully understood.
Orientations Futures
For the use of 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone include further research into its potential use in the treatment of various diseases and disorders. Additionally, further research into its mechanism of action and its biochemical and physiological effects is needed. Additionally, further research into the synthesis of the compound and its potential applications in the synthesis of various compounds and pharmaceuticals is needed. Finally, further research into its potential use as a reagent in the synthesis of other compounds is needed.
Méthodes De Synthèse
1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone can be synthesized through a variety of methods, including the condensation of 3,6-dihydro-4-phenyl-1(2H)-pyridinyl ketone and 2-indole. This reaction is catalyzed by an acid, such as sulfuric acid, and is typically carried out at a temperature of 80-90°C. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and can be carried out in the presence of a base, such as pyridine. The reaction is typically carried out for a period of 1-2 hours, and the product can be isolated by filtration and crystallization.
Applications De Recherche Scientifique
1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone has been studied extensively for its potential use in the treatment of various diseases and disorders. It has been used in the synthesis of various heterocyclic compounds and pharmaceuticals. It has also been used as a reagent in the synthesis of other compounds and as a substrate for various enzymatic reactions. The compound has been studied for its potential use in the treatment of cancer, as well as for its role in the synthesis of various pharmaceuticals.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21(14-18-15-22-20-9-5-4-8-19(18)20)23-12-10-17(11-13-23)16-6-2-1-3-7-16/h1-10,15,22H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETCPGLTVUTDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165701 | |
| Record name | 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone | |
CAS RN |
143682-24-0 | |
| Record name | 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143682-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)

![5-chloro-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B6619558.png)


![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)
![N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-[(1E)-2-(4-fluorobenzenesulfonyl)ethenyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6619587.png)

![(1S,6R)-7,7-dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B6619595.png)




